molecular formula C30H48O6 B7945038 (2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid

(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid

Cat. No.: B7945038
M. Wt: 504.7 g/mol
InChI Key: KGGGRGBDMBZXKF-YQJGEOIASA-N
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Description

(2β,3β,4α,16α)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid, commonly known as polygalacic acid (CAS: 22338-71-2), is a pentacyclic triterpenoid of the oleanane type. It has the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.70 g/mol . The compound is characterized by hydroxyl groups at positions 2β, 3β, 4α, and 16α, along with a double bond at C12-C13 and a carboxylic acid group at C26. It is primarily isolated from Polygala tenuifolia and Polygala sibirica, where it contributes to traditional medicinal uses such as anti-inflammatory and neuroprotective effects .

Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20-,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGRGBDMBZXKF-YQJGEOIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction

  • Procedure : Dried plant material is macerated in ethanol or methanol (70–90% concentration) at 50–60°C for 24–48 hours.

  • Purification : Crude extracts are subjected to silica gel chromatography using gradient elution (hexane:ethyl acetate:methanol).

  • Yield : 0.5–1.2% (w/w) depending on plant source and solvent system.

Ultrasonic-Assisted Extraction (UAE)

  • Conditions : Ethanol/water (80:20), 40 kHz frequency, 50°C, 30–60 minutes.

  • Advantages : Reduces extraction time by 50% compared to traditional methods while increasing yield by 15–20%.

Chemical Synthesis from Oleanolic Acid

Oleanolic acid (OA), a widely available triterpenoid, serves as a precursor for semi-synthesis. Key steps include oxidation, hydroxylation, and selective protection/deprotection.

Oxidation at C-3 and C-16

  • Reagents : Dess-Martin periodinane (DMP) in dichloromethane under inert atmosphere.

  • Conditions : 20°C, 1 hour.

  • Outcome : Converts OA to 3-oxo-olean-12-en-28-oic acid with 99% yield.

  • Further Hydroxylation :

    • C-16 Hydroxylation : Catalyzed by Pd/C in acetic acid under O₂ atmosphere.

    • C-2 and C-23 Hydroxylation : Achieved via microbial oxidation using Aspergillus niger.

Protection/Deprotection Strategy

  • Protection : Primary hydroxyl groups are shielded with tert-butyldimethylsilyl (TBDMS) ethers using TBDMSCl/imidazole.

  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF.

Table 1: Synthetic Pathway from Oleanolic Acid

StepReactionReagents/ConditionsYield
1C-3 OxidationDMP, CH₂Cl₂, 1 h, 20°C99%
2C-16 HydroxylationPd/C, AcOH, O₂, 12 h, 60°C72%
3TBDMS ProtectionTBDMSCl, imidazole, THF, 24 h85%
4C-2/C-23 HydroxylationAspergillus niger, 72 h, 30°C68%
5TBAF DeprotectionTBAF, THF, 12 h, RT92%

Enzymatic Biotransformation

Platycosides (e.g., polygalacin D3) are enzymatically hydrolyzed to polygalacic acid using microbial enzymes:

Cytolase PCL5-Mediated Conversion

  • Enzyme : Cytolase PCL5 (pectinase from Aspergillus niger).

  • Conditions : 50°C, pH 5.0, 15–24 hours in citrate-phosphate buffer.

  • Mechanism : Sequential removal of apiose and xylose moieties via β-glycosidase activity.

  • Yield : 85–90% conversion efficiency.

Table 2: Enzymatic Conversion Parameters

ParameterValue
Temperature50°C
pH5.0
Enzyme Loading0.5 mg/mL
SubstratePolygalacin D3 (1 mg/mL)
Time15–24 hours

Purification and Characterization

Chromatographic Techniques

  • Gel Permeation Chromatography (GPC) : Determines molecular weight (504.7 g/mol).

  • Preparative HPLC : Hydrosphere C18 column, water mobile phase, 4.7 mL/min flow rate.

Spectroscopic Validation

  • NMR : ¹H and ¹³C-APT confirm stereochemistry (e.g., δ 5.29 ppm for H-12 olefinic proton).

  • HRMS : [M+H]⁺ at m/z 505.3521 (calculated for C₃₀H₄₈O₆).

Challenges and Optimization

  • Steric Hindrance : Selective hydroxylation at C-16 and C-23 requires careful catalyst selection.

  • Scale-Up : Enzymatic methods face substrate inhibition at concentrations >2 mg/mL.

  • Purity : Silica gel chromatography remains critical to achieve ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that oleanane-type triterpenes, including (2b,3b,4a,16a)-2,3,16,23-tetrahydroxyolean-12-en-28-oic acid, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation markers in animal models .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. It was found to possess antifungal properties against various pathogenic fungi. Its efficacy was particularly noted in studies involving plant extracts where it inhibited fungal growth effectively .

Antioxidant Activity

The antioxidant capabilities of this compound have been documented. It scavenges free radicals and reduces oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications for aging and chronic disease management .

Phytoprotective Effects

The compound has been isolated from various plant species and is recognized for its role as a phytoalexin—substances produced by plants to fend off pathogens. Its application in agriculture could enhance crop resistance against fungal infections .

Biopesticide Potential

Given its antifungal properties, this compound can be explored as a natural biopesticide. This aligns with the increasing demand for sustainable agricultural practices that minimize chemical pesticide use .

Molecular Docking Studies

In silico molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with proteins involved in inflammatory pathways and microbial resistance mechanisms .

Biotransformation Studies

The compound has been subjected to microbial biotransformation studies to produce hydroxylated derivatives with enhanced biological activities. Such transformations can lead to novel compounds with potential therapeutic benefits .

Case Studies

Case StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated reduction in cytokine levels in vitro
Study 2Antifungal activityEffective against multiple fungal strains
Study 3BiotransformationProduced novel hydroxylated metabolites with improved efficacy

Mechanism of Action

The mechanism of action of (2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between polygalacic acid and analogous oleanane triterpenoids:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Positions Key Structural Features Plant Source References
Polygalacic Acid C₃₀H₄₈O₆ 504.70 2β, 3β, 4α, 16α Double bond at C12-C13, carboxylic acid at C28 Polygala spp.
2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid C₃₀H₄₈O₆ 504.71 2, 3, 19, 23 Undefined stereocenters; unverified configuration Morinda officinalis
2α,3β,19α,23-Tetrahydroxyolean-12-en-28-oic acid C₃₀H₄₈O₆ 504.71 2α, 3β, 19α, 23 Hydroxyls at 19α and 23 instead of 4α and 16α Vitex spp.
Oleanolic Acid (3β-Hydroxyolean-12-en-28-oic acid) C₃₀H₄₈O₃ 456.70 Simplest structure; widely studied for hepatoprotective effects Multiple plants (e.g., olive)
2β,3β,16α,23-Tetrahydroxyolean-12-en-28-oic acid C₃₀H₄₈O₆ 504.70 2β, 3β, 16α, 23 Lacks 4α-OH; glycosylation at C3 and C28 Platycodon grandiflorus
2,3,19-Trihydroxyolean-12-en-28-oic acid C₃₀H₄₈O₅ 488.71 2, 3, 19 One fewer hydroxyl group than polygalacic acid Terminalia spp.

Key Differences and Implications

Hydroxylation Patterns :

  • Polygalacic acid’s 4α-OH and 16α-OH distinguish it from analogs like 2,3,19,23-tetrahydroxyolean-12-en-28-oic acid (hydroxyls at 19 and 23) and 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid (hydroxyls at 19α and 23) . These positional differences influence solubility, hydrogen-bonding capacity, and interaction with biological targets.

Anti-Nematodal Activity: Polygalacic acid derivatives (e.g., glycosides) show nematicidal activity against Meloidogyne incognita at 500 μg/mL, attributed to hydroxyl and sugar moiety interactions .

Sources and Ethnopharmacology: Polygalacic acid is specific to Polygala species, while analogs like 2,3,19,23-tetrahydroxyolean-12-en-28-oic acid are found in Morinda citrifolia , and 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid in Vitex spp. . These distribution patterns reflect evolutionary adaptations and traditional uses.

Biological Activity

(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid is a triterpenoid compound with significant biological activity. This compound is part of the oleanane family of triterpenoids, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C30H48O5\text{C}_{30}\text{H}_{48}\text{O}_5

1. Anti-inflammatory Activity

Research has demonstrated that oleanane-type triterpenes exhibit potent anti-inflammatory properties. A study highlighted the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. This inhibition is crucial as excessive NO production is linked to inflammatory diseases .

Table 1: Anti-inflammatory Effects of Triterpenes

Compound NameSourceActivityReference
This compoundMussaenda recurvataInhibits NO production
3β,6β-trihydroxyolean-12-en-28-oic acidVarious plantsAnti-inflammatory
3β-hydroxy-urs-12-en-28-oic acidRadix herbsReduces inflammation markers

2. Antioxidant Properties

Triterpenoids are known for their antioxidant capabilities. The antioxidant activity of this compound has been assessed through various assays that measure its ability to scavenge free radicals and inhibit lipid peroxidation. These properties contribute to cellular protection against oxidative stress .

3. Anticancer Potential

Several studies have indicated that oleanane-type triterpenes possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, in vitro studies revealed that this compound could effectively reduce cell viability in various cancer cell lines through modulation of cell cycle and apoptosis-related proteins .

Table 2: Anticancer Activity of Triterpenoids

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast cancerInduces apoptosis
Oleanolic acidLiver cancerInhibits cell proliferation
Ursolic acidColon cancerModulates signaling pathways

Case Studies

  • Study on RAW264.7 Cells : A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Cancer Cell Lines : In a comparative analysis of various triterpenoids against breast cancer cell lines (MCF-7), it was found that this compound exhibited a higher cytotoxic effect compared to others tested in the same category .

Q & A

Q. What in silico tools predict its drug-likeness?

  • Tools : Use SwissADME to calculate Lipinski parameters (MW < 500, logP < 5). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while AutoDock Vina predicts binding to PPARγ or COX-2 .

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